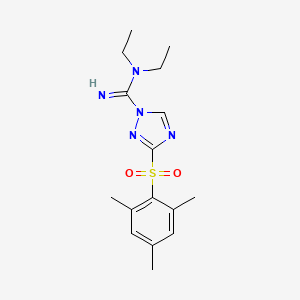
N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide (Cafenstrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide, commonly known as Cafenstrole, is a triazole herbicide. It is primarily used for the control of grassy weeds in rice paddies. The compound is characterized by its high selectivity for rice and turf, making it an effective herbicide in these environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cafenstrole involves the reaction of N,N-diethyl-1H-1,2,4-triazole-1-carboximidamide with mesitylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of Cafenstrole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Cafenstrole undergoes various chemical reactions, including:
Oxidation: Cafenstrole can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Cafenstrole can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
Cafenstrole has a wide range of applications in scientific research:
Mechanism of Action
Cafenstrole exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids. This inhibition disrupts cell division, leading to the death of the target weeds. The compound specifically targets the enzyme involved in the elongation of fatty acids, thereby preventing the formation of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
Triazole Herbicides: Other triazole herbicides include flutriafol and tebuconazole.
Amide Herbicides: Similar amide herbicides include propanil and butachlor.
Uniqueness
Cafenstrole is unique due to its high selectivity for rice and turf, making it particularly effective in these environments. Its ability to inhibit very-long-chain fatty acid biosynthesis sets it apart from other herbicides, providing a distinct mode of action .
Properties
Molecular Formula |
C16H23N5O2S |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C16H23N5O2S/c1-6-20(7-2)15(17)21-10-18-16(19-21)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10,17H,6-7H2,1-5H3 |
InChI Key |
BRRACOUFXQALTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















